molecular formula C6H9N3O2S B12964568 (6-(Methylsulfonyl)pyridazin-3-yl)methanamine

(6-(Methylsulfonyl)pyridazin-3-yl)methanamine

Cat. No.: B12964568
M. Wt: 187.22 g/mol
InChI Key: RCMVYDYSWMKGSG-UHFFFAOYSA-N
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Description

(6-(Methylsulfonyl)pyridazin-3-yl)methanamine: is a chemical compound with a pyridazine ring substituted with a methylsulfonyl group at the 6-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methylsulfonyl)pyridazin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group can be attached through nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the methylsulfonyl group, potentially yielding amine or sulfide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(6-(Methylsulfonyl)pyridazin-3-yl)methanamine: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which (6-(Methylsulfonyl)pyridazin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: This compound has a similar structure but includes a triazole ring, which may confer different chemical properties and biological activities.

    1,4-Oxazepane Derivatives: These compounds have a different ring structure but may share similar functional groups, leading to comparable reactivity and applications.

Uniqueness

  • The presence of both a methylsulfonyl group and a methanamine group on the pyridazine ring makes (6-(Methylsulfonyl)pyridazin-3-yl)methanamine unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(6-methylsulfonylpyridazin-3-yl)methanamine

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3

InChI Key

RCMVYDYSWMKGSG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)CN

Origin of Product

United States

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